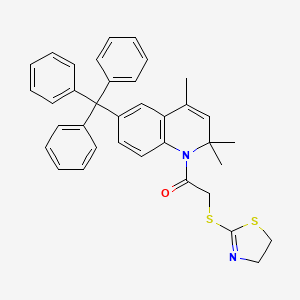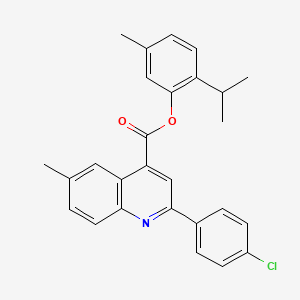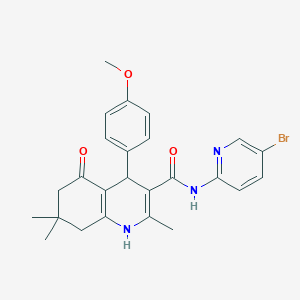![molecular formula C18H13Cl2NO B15035731 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B15035731.png)
2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and substituted with two chlorine atoms on the phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a catalyst such as glycerol at 50°C . The reaction proceeds efficiently, yielding the desired product in high yields within a short reaction time.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents, can enhance the sustainability of the process . The reaction mixture is typically stirred and heated under controlled conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,3-dichlorophenylpiperazine: A compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific substitution pattern and the presence of both naphthalene and oxazine rings. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13Cl2NO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-6-3-7-16(18(15)20)21-10-14-13-5-2-1-4-12(13)8-9-17(14)22-11-21/h1-9H,10-11H2 |
InChI Key |
UKBGISZEJIULRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-2-(prop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B15035648.png)
![(3-nitrophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B15035653.png)

![(E)-1-(3,4-dimethoxyphenyl)-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)methanimine](/img/structure/B15035674.png)
![4-(2-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B15035681.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 4-nitrobenzoate](/img/structure/B15035686.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15035702.png)
![(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035708.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B15035716.png)

![5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15035723.png)
![4-[(E)-3-(4-Ethyl-phenyl)-3-oxo-propenylamino]-N-quinoxalin-2-yl-benzenesulfonamide](/img/structure/B15035726.png)

